3-(5-Bromopyridin-2-yl)-2,2-dimethylpropanal
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Overview
Description
3-(5-Bromopyridin-2-yl)-2,2-dimethylpropanal is an organic compound with a molecular structure that includes a bromopyridine moiety attached to a dimethylpropanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and a suitable catalyst to brominate 2-pyridine, followed by a reaction with 2,2-dimethylpropanal under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-2-yl)-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: 3-(5-Bromopyridin-2-yl)-2,2-dimethylpropanoic acid.
Reduction: 3-(5-Pyridin-2-yl)-2,2-dimethylpropanal.
Substitution: 3-(5-Methoxypyridin-2-yl)-2,2-dimethylpropanal.
Scientific Research Applications
3-(5-Bromopyridin-2-yl)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-2-yl)-2,2-dimethylpropanal involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and other interactions with active sites, while the aldehyde group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: A Schiff-base compound with similar bromopyridine structure.
Ethyl 2-(5-bromopyridin-3-yl)acetate: Another bromopyridine derivative with different functional groups.
Uniqueness
Its structure allows for versatile modifications and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H12BrNO |
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Molecular Weight |
242.11 g/mol |
IUPAC Name |
3-(5-bromopyridin-2-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C10H12BrNO/c1-10(2,7-13)5-9-4-3-8(11)6-12-9/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
HVUIEXKGEHWXTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC=C(C=C1)Br)C=O |
Origin of Product |
United States |
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